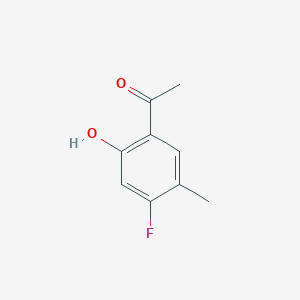

1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one

描述

1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is an aryl ketone featuring a fluorine atom at the para position, a hydroxyl group at the ortho position, and a methyl group at the meta position of the phenyl ring (relative to the ketone). This structural combination imparts unique electronic and steric properties.

属性

IUPAC Name |

1-(4-fluoro-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIBRDBRUICKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes for 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one

The synthesis of this compound generally involves acetylation of appropriately substituted phenolic precursors. The key synthetic strategies include:

Acetylation of Substituted Benzaldehydes or Phenols

- Starting Materials: 4-fluoro-2-hydroxy-5-methylbenzaldehyde or 4-fluoro-2-hydroxy-5-methylphenol

- Acetylating Agents: Acetyl chloride or acetic anhydride

- Catalysts: Lewis acids such as anhydrous aluminum chloride (AlCl3)

- Reaction Conditions: Typically conducted under acidic or basic conditions, with temperature ranges from ambient to 130°C for optimized yield.

The acetylation proceeds via electrophilic aromatic substitution or Fries rearrangement mechanisms depending on the substrate and conditions.

Fries Rearrangement Method

- Procedure: Fries rearrangement of 4-fluorophenyl acetate derivatives in the presence of aluminum chloride without solvent, heated between 115°C and 150°C, yields hydroxyacetophenone derivatives with high efficiency (88–89% yield reported for related compounds).

- Advantages: This method provides regioselective acetylation and is amenable to scale-up for industrial production.

Detailed Reaction Conditions and Mechanistic Insights

Industrial Production Methods

Industrial synthesis focuses on maximizing yield and purity through optimized acetylation reactions:

- Large-scale acetylation using acetyl chloride and aluminum chloride catalysts under controlled temperature and stirring conditions.

- Extraction and purification typically involve ethyl acetate extraction and vacuum concentration to isolate the product as a solid.

- Process optimization includes careful control of reagent addition rates, temperature profiles, and reaction times to minimize by-products and maximize throughput.

Comparative Analysis with Similar Compounds

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acetylation | 4-fluoro-2-hydroxy-5-methylphenol + acetyl chloride + AlCl3 | 25–130°C, 2 h | ~98 | High yield, straightforward | Requires careful control of temp and reagent addition |

| Fries Rearrangement | 4-fluorophenyl acetate + AlCl3 | 115–150°C, solvent-free | 88–89 | Regioselective, industrially scalable | Limited to acetate precursors |

| Diazotization-Hydrolysis | Fluorinated amino phenol derivatives | Elevated temperature | Not specified | Enables fluorine substitution | Multi-step, more complex process |

Research Findings and Notes

- The presence of both fluoro and methyl substituents significantly influences the chemical reactivity and biological activity of the compound, necessitating precise control in synthesis to maintain functional integrity.

- Aluminum chloride is the preferred Lewis acid catalyst for acetylation and Fries rearrangement due to its effectiveness in promoting electrophilic substitution on fluorinated phenols.

- Industrial methods prioritize solvent-free or minimal solvent conditions to reduce environmental impact and improve cost efficiency.

- Extraction and purification steps are critical to remove residual aluminum salts and unreacted starting materials, ensuring high purity for pharmaceutical applications.

化学反应分析

Types of Reactions

1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones.

科学研究应用

Scientific Research Applications

- Chemistry 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one serves as a building block in the synthesis of complex organic molecules.

- Biology This compound acts as a precursor in synthesizing biologically active molecules, including potential pharmaceuticals.

- Medicine It is investigated for potential therapeutic properties and as an intermediate in drug development.

- Industry The compound is used in producing fine chemicals and specialty materials.

Preparation Methods

This compound can be synthesized through different methods, with one common approach involving the reaction of 4-fluoro-2-hydroxy-5-methylbenzaldehyde with an appropriate acetylating agent under acidic or basic conditions. Industrial production often involves large-scale acetylation reactions using optimized conditions to maximize yield and purity.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the ethanone moiety to an alcohol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using nucleophiles like amines or thiols under basic conditions.

Biological Activities

This compound has potential biological activities, making it relevant in medicinal chemistry. The fluorine atom and hydroxyl group in its structure may enhance its pharmacological profile. Its biological activity is mainly due to its interaction with various molecular targets, such as enzyme inhibition and receptor modulation. The compound may inhibit specific enzymes involved in metabolic pathways and could act on receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Antimicrobial Properties

Research suggests that compounds with similar structures often exhibit significant antimicrobial activity. For example, fluorinated derivatives have shown enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine can increase binding affinity to bacterial targets, enhancing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Fluorobenzoyl derivatives | Antibacterial | 7.82 |

Neuropharmacological Effects

Compounds structurally related to this compound have been investigated for their effects on the central nervous system. Modifications in the aromatic ring can lead to selective agonist activity at dopamine receptors, particularly D3 receptors, suggesting potential applications in treating neurological disorders.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Fluorine Substitution Enhances lipophilicity and binding affinity.

- Hydroxyl Group Positioning Influences solubility and receptor interactions.

- Aromatic System Modifications Variations can lead to different pharmacological profiles.

Case Studies

- Study 1: Antibacterial Activity A study evaluated fluorinated acetophenone derivatives for antibacterial properties and indicated that compounds with hydroxyl substitutions exhibited improved activity against methicillin-resistant Staphylococcus aureus (MRSA), showing a significantly lower minimum inhibitory concentration (MIC) than standard antibiotics.

- Study 2: Neuropharmacological Assessment Researchers synthesized analogs of this compound to assess their effects on dopamine receptor modulation. The results demonstrated that certain modifications increased selectivity for D3 receptor activation without significant D2 receptor antagonism, indicating potential for treating conditions like schizophrenia or Parkinson's disease.

作用机制

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its reactivity and binding affinity to target molecules . The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

相似化合物的比较

The following comparison focuses on structural analogs, physicochemical properties, and biological implications.

Structural Analogues and Substituent Effects

Key Observations :

- The hydroxyl group in the target compound enhances solubility compared to non-hydroxylated analogs (e.g., 1-(4-Fluoro-2-methylphenyl)ethanone) but reduces lipophilicity relative to ethoxy-substituted derivatives .

Physicochemical Properties

Melting Points :

- The hydroxyl group in the target compound likely lowers the melting point compared to fully substituted analogs (e.g., 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one) due to weaker crystal packing despite hydrogen bonding. However, it may exhibit a higher melting point than dihydroxy analogs (e.g., 1-(2,6-Dihydroxyphenyl)ethan-1-one) due to reduced intermolecular hydrogen bonding density .

- For comparison, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one melts at 137.3–138.5°C, highlighting the impact of sulfonyl groups on thermal stability .

Solubility :

- Hydroxyl groups improve aqueous solubility, whereas fluorine and methyl groups enhance organic phase partitioning. This balance may make the target compound suitable for formulations requiring moderate polarity.

生物活性

1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a hydroxyl group, which may enhance its pharmacological profile. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains:

- A fluorine atom at the para position, which can influence biological interactions.

- A hydroxyl group that may enhance solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It has been suggested that the compound could act on receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, studies on fluorinated derivatives have shown enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Fluorobenzoyl derivatives | Antibacterial | 7.82 |

The presence of electron-withdrawing groups like fluorine in the para position can increase binding affinity to bacterial targets, enhancing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Compounds structurally related to this compound have been investigated for their effects on the central nervous system. For example, studies have shown that modifications in the aromatic ring can lead to selective agonist activity at dopamine receptors, particularly D3 receptors. This suggests potential applications in treating neurological disorders .

Study 1: Antibacterial Activity

A recent study evaluated a series of fluorinated acetophenone derivatives for their antibacterial properties. The findings indicated that compounds with hydroxyl substitutions exhibited improved activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Study 2: Neuropharmacological Assessment

In another investigation, researchers synthesized various analogs of this compound to assess their effects on dopamine receptor modulation. The results demonstrated that certain modifications increased selectivity for D3 receptor activation without significant D2 receptor antagonism, indicating potential for treating conditions like schizophrenia or Parkinson's disease .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are essential:

- Fluorine Substitution : Enhances lipophilicity and binding affinity.

- Hydroxyl Group Positioning : Influences solubility and receptor interactions.

- Aromatic System Modifications : Variations can lead to different pharmacological profiles.

常见问题

Q. What are the recommended methods for characterizing the purity and structural identity of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one?

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and hydrogen environments. For example, NMR can resolve aromatic protons near electronegative groups (e.g., fluorine), while NMR identifies carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]) to confirm molecular weight. Gas-phase ion energetics data from NIST can validate fragmentation patterns .

- Melting Point Analysis: Compare experimental values with literature data to assess purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Q. How can researchers obtain reliable thermodynamic data (e.g., boiling point, phase transitions) for this compound?

- NIST Chemistry WebBook: Provides validated phase-change data (e.g., T = 469.2 K) derived from experimental measurements .

- Differential Scanning Calorimetry (DSC): Use DSC to measure melting points and enthalpy changes. Cross-reference with crystallographic data to detect polymorphism .

Advanced Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound, particularly its hydrogen-bonding network?

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL (via SHELX suite) is recommended for refinement, with anisotropic displacement parameters for non-H atoms .

- Hydrogen Bond Analysis: Apply graph set theory (Etter’s formalism) to classify hydrogen-bonding patterns (e.g., motifs for dimeric interactions). ORTEP-3 can visualize thermal ellipsoids and intermolecular contacts .

- Validation: Use checkCIF/PLATON to detect voids, twinning, and symmetry errors. Address alerts related to Flack parameter or displacement parameters .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Q. What strategies are effective for analyzing intermolecular interactions in co-crystals or solvates of this compound?

- Hirshfeld Surface Analysis: Quantify close contacts (e.g., F···H, O···H) using CrystalExplorer. Compare fingerprint plots to isolate dominant interactions .

- Energy Frameworks (Molecule Packing): Use CE-B3LYP/6-31G(d,p) energy models in CrystalExplorer to visualize stabilization energies from hydrogen bonds and π-π stacking .

Q. How can researchers validate the absence of residual solvents or byproducts in the final compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。